

# Unveiling the Spectroscopic Signature of N-Methylhemeanthidine Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methylhemeanthidine (chloride)*

Cat. No.: *B12391574*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylhemeanthidine chloride, a novel Amaryllidaceae alkaloid with demonstrated antitumor activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

## Introduction

N-Methylhemeanthidine chloride is a quaternary alkaloid isolated from *Zephyranthes candida*. Its discovery and initial biological evaluation were first reported by Guo et al. in their 2014 publication in *Toxicology and Applied Pharmacology*. The compound has shown significant cytotoxicity against various cancer cell lines, making it a person of interest for further pharmacological investigation. This guide consolidates the available spectroscopic data to facilitate its identification, characterization, and further development.

## Spectroscopic Data

The structural elucidation of N-Methylhemeanthidine chloride was accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for N-Methylhemeanthidine chloride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for N-Methylhemeanthidine chloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available	-

**Table 3: Mass Spectrometry Data for N-Methylhemeanthidine chloride**

Ion	m/z
Data not publicly available	-

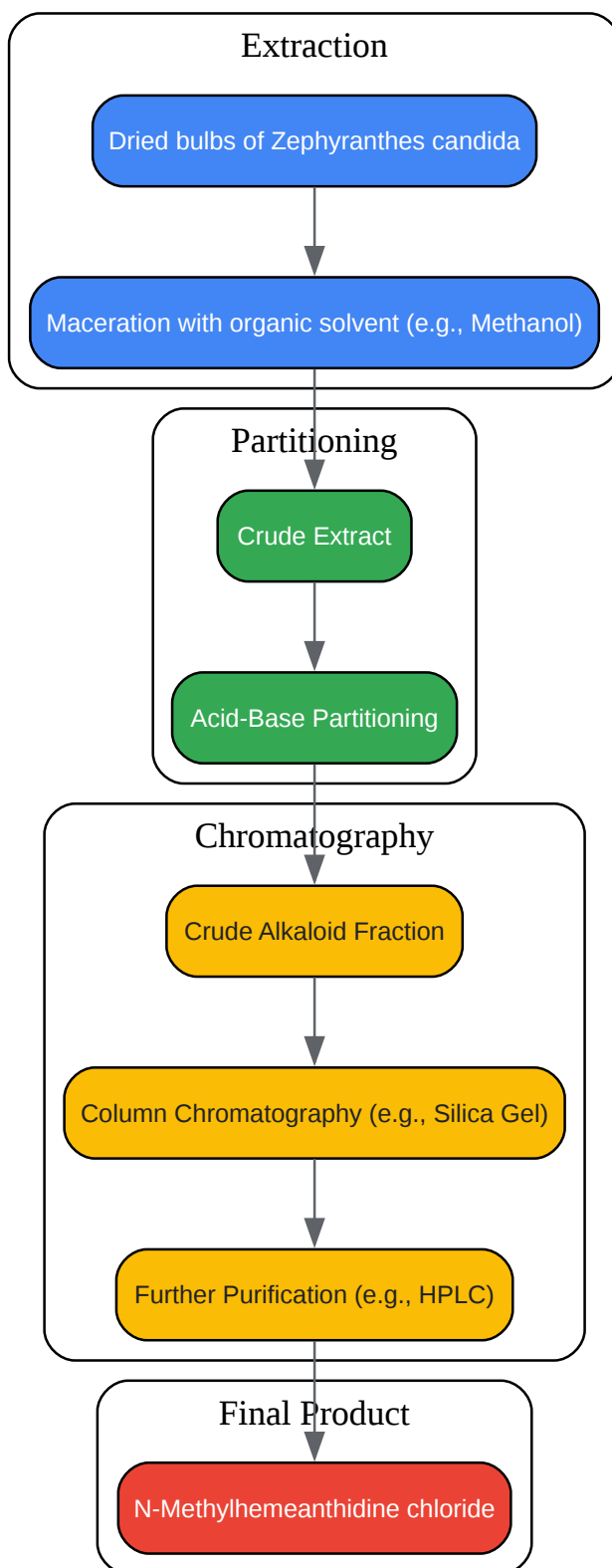
Note: Despite extensive literature searches, the specific  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for N-Methylhemeanthidine chloride are not publicly available in the primary publication or its supplementary materials. The tables are provided as a template for when this data becomes accessible.

## Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of N-Methylhemeanthidine chloride are crucial for reproducibility and further research.

## Isolation of N-Methylhemeanthidine chloride

The isolation of N-Methylhemeanthidine chloride from the bulbs of *Zephyranthes candida* typically involves the following workflow:



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Caption: General workflow for the isolation of N-Methylhemeanthidine chloride.

## NMR Spectroscopy

The NMR spectra are typically recorded on a high-field spectrometer.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Samples are dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{MeOD}$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak.

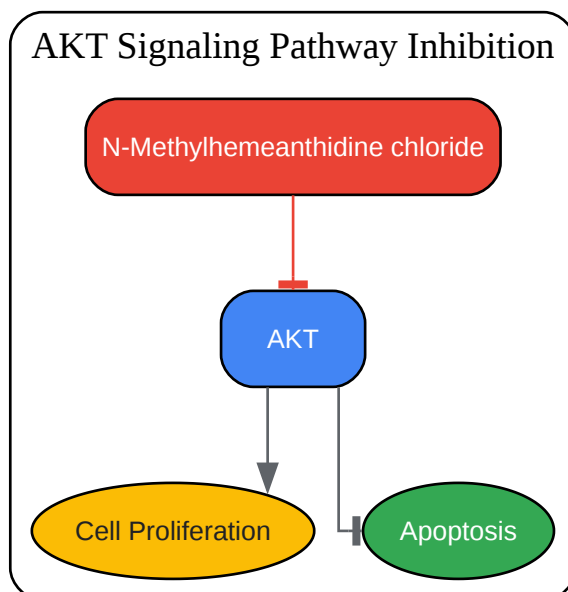
## Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.

- Technique: Electrospray ionization (ESI) is a common technique for the analysis of quaternary alkaloids.

## Signaling Pathway

N-Methylhemeanthidine chloride has been reported to inhibit cancer cell proliferation by down-regulating the AKT signaling pathway.



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Caption: Inhibition of the AKT signaling pathway by N-Methylhemeanthidine chloride.

## Conclusion

While the biological activity of N-Methylhemeanthidine chloride is promising, the public availability of its detailed spectroscopic data is currently limited. This guide serves as a foundational document, outlining the necessary information for researchers in the field. Access to the complete spectroscopic dataset will be critical for advancing the study of this potent Amaryllidaceae alkaloid and its potential therapeutic applications.

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